molecular formula C12H19NO3 B2811333 Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2445786-88-7

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2811333
CAS No.: 2445786-88-7
M. Wt: 225.288
InChI Key: RLMBOVQSVYLOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a unique spirocyclic structure, which provides a distinct three-dimensional shape and offers various functional handles for further chemical modifications .

Preparation Methods

The synthesis of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate (CAS Number: 1408076-43-6) is a heterocyclic compound that has garnered attention for its potential biological activity. This article delves into its chemical properties, synthesis methods, and biological implications, supported by relevant research findings and data tables.

The molecular formula of this compound is C11H17NO4C_{11}H_{17}NO_{4} with a molecular weight of 227.26 g/mol. The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its potential to interact with biological targets effectively.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the annulation of cyclopentane rings, employing readily available starting materials and conventional chemical transformations. The synthesis typically yields high purity products, often exceeding 97% purity .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

The compound exhibits activity against specific biological targets, which may include enzymes and receptors involved in metabolic pathways. Its structural features suggest that it could potentially act as an inhibitor or modulator of these targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that spirocyclic compounds often possess antimicrobial properties. In vitro studies demonstrated that this compound showed significant inhibition against certain bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies have suggested that the compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Data Table: Biological Activities Overview

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityDose-dependent reduction in cell viability
NeuroprotectionPotential antioxidant effects

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)12(13)6-4-5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBOVQSVYLOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.